molecular formula C24H23NO5 B1403444 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-50-6

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

Cat. No. B1403444
M. Wt: 405.4 g/mol
InChI Key: NIRUKWHZKOUGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

1. Peptide Synthesis and Mimicry

Unnatural amino acids, including those like 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid, are crucial in duplicating the hydrogen-bonding functionality of peptide strands. For instance, the unnatural amino acid Hao mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. Such amino acids can be integrated into peptides using standard solid- and solution-phase peptide synthesis techniques, offering unique structural and functional properties to the synthesized peptides (Nowick et al., 2000).

2. Synthesis of Nonlinear Optical (NLO) Oligomers

The protected ω-secondary amino carboxylic acid monomers, which contain Fmoc groups, play a pivotal role in the synthesis of NLO oligomers. These monomers enable selective deprotection and coupling steps, forming protected dimers and tetramers with potential applications in the field of photonics and electro-optics (Huang et al., 2000).

3. Advances in Fmoc Solid Phase Peptide Synthesis (SPPS)

The Fmoc amino acids have significantly advanced the field of SPPS. Innovations in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions have enhanced the synthesis of biologically active peptides and small proteins. This versatility offers unique opportunities in bioorganic chemistry and the synthesis of complex peptide-based structures (Fields & Noble, 2009).

4. Self-Assembly and Hydrogelation of Fmoc-Phe Derivatives

Fmoc-protected aromatic amino acids, such as Fmoc-Phe derivatives, have been found to be potent low molecular weight hydrogelators. These compounds' ability to self-assemble into fibrils and form hydrogels is significantly influenced by side chain functionalization, solvent pH, and C-terminal modifications, underscoring the complex interplay of monomer-solvent interactions in self-assembly and hydrogelation processes. Such insights are crucial for the development of novel biomaterials and therapeutic applications (Ryan et al., 2011).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-3,3a,4,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-15-9-10-16-14(11-15)12-25(22(16)23(27)28)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21-22H,9-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRUKWHZKOUGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

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